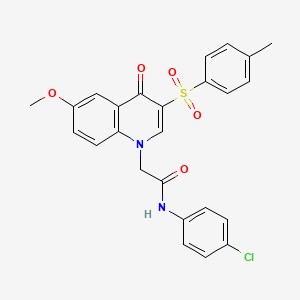
N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biochemical pathways. The compound has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to the disruption of bacterial cell division and growth. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and cancer cell growth, the induction of apoptosis, and the modulation of inflammatory responses. The compound has also been shown to exhibit low toxicity and high selectivity towards target cells, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in lab experiments include its high potency, low toxicity, and selectivity towards target cells. The compound can be easily synthesized in high yields and purity, making it suitable for various research applications. However, the limitations of using the compound include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. One potential direction is the optimization of the synthesis method to improve the compound's solubility and bioavailability. Another direction is the exploration of the compound's potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in drug development.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves the reaction of 4-chloroaniline, 2-acetyl-6-methoxy-4-tosylquinoline, and acetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including acetylation, cyclization, and amidation, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for various research applications.
Scientific Research Applications
N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. The compound has also been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-3-10-20(11-4-16)34(31,32)23-14-28(15-24(29)27-18-7-5-17(26)6-8-18)22-12-9-19(33-2)13-21(22)25(23)30/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYMDJPIFZDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


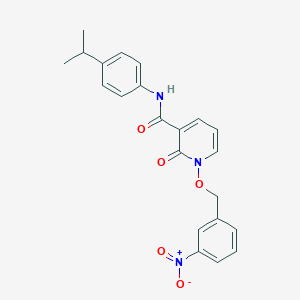
![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)
![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2901125.png)
![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)
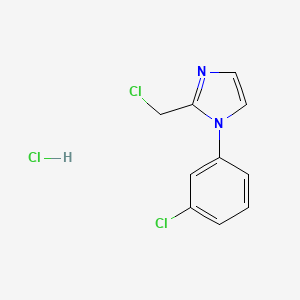

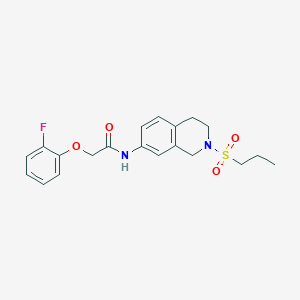
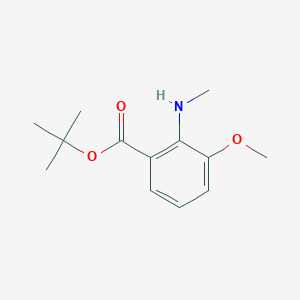
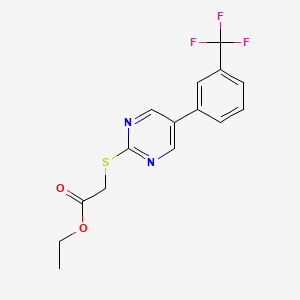
![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)